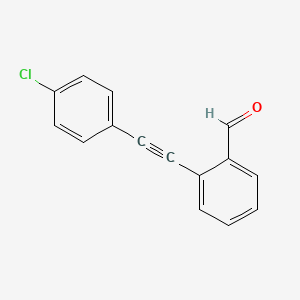

2-((4-Chlorophenyl)ethynyl)benzaldehyde

説明

2-((4-Chlorophenyl)ethynyl)benzaldehyde is an organic compound with the molecular formula C15H9ClO . It has a molecular weight of 240.69 . The compound appears as a light-yellow to yellow powder or crystals .

Molecular Structure Analysis

The InChI code for 2-((4-Chlorophenyl)ethynyl)benzaldehyde is 1S/C15H9ClO/c16-15-9-6-12 (7-10-15)5-8-13-3-1-2-4-14 (13)11-17/h1-4,6-7,9-11H . This indicates the presence of a chlorine atom, an ethynyl group, and a benzaldehyde group in the molecular structure.Physical And Chemical Properties Analysis

2-((4-Chlorophenyl)ethynyl)benzaldehyde has a molecular weight of 240.69 . It has a density of 1.3±0.1 g/cm3 . The boiling point of the compound is 393.5±27.0 °C at 760 mmHg . The compound appears as a light-yellow to yellow powder or crystals .科学的研究の応用

Catalysis in Organic Synthesis : Benzaldehydes, including derivatives like 2-((4-Chlorophenyl)ethynyl)benzaldehyde, are utilized in catalysis for organic synthesis. For instance, the preparation of dihydropyridines using substituted benzaldehydes with ethyl cyanoacetate involves catalysts like alkaline carbons. This method, which is both "green" and "clean," is crucial for producing intermediates with medical applications (Perozo-Rondón et al., 2006).

Synthesis of Labeled Compounds : Benzaldehydes, including the specified derivative, are key in the synthesis of labeled compounds. A study reported the synthesis of highly functionalized 2H and 13C labeled benzaldehydes via regio-selective formylation, demonstrating their broad applications in the synthesis of natural products and pharmaceutical drugs (Boga et al., 2014).

Production of Benzaldehyde Derivatives : Research has shown the application of catalysts like sulfated Ti-SBA-15 for the oxidation of benzyl alcohol to benzaldehyde. Benzaldehyde itself is significant in various industries, including cosmetics, perfumery, and pharmaceuticals. The modified catalysts displayed enhanced oxidative properties, indicating the importance of benzaldehyde derivatives in industrial applications (Sharma et al., 2012).

Application in Material Science : The application of benzaldehydes extends to material science as well. For instance, a study involving the microwave-assisted preparation of 3-[2-(7-chloro-2-quinolinyl)ethenyl]benzaldehyde highlights the efficiency and utility of benzaldehydes in the synthesis of materials with specific properties (Shu, 2010).

Pharmaceutical Applications : Another important application is in the pharmaceutical industry. Benzaldehydes, through various synthetic pathways, contribute to the development of pharmaceutical compounds. A study on enzyme catalyzed asymmetric C–C bond formation using benzaldehyde lyase (BAL) explores this aspect, highlighting the synthesis of derivatives with potential pharmaceutical applications (Kühl et al., 2007).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound are P261, P305, P338, and P351 . These suggest avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

特性

IUPAC Name |

2-[2-(4-chlorophenyl)ethynyl]benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClO/c16-15-9-6-12(7-10-15)5-8-13-3-1-2-4-14(13)11-17/h1-4,6-7,9-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNQIDONJUXEQLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)C#CC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-Chlorophenyl)ethynyl)benzaldehyde | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-[(2,5-Dimethylphenyl)methyl]-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzamide](/img/structure/B2865472.png)

![2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-propionic acid](/img/structure/B2865475.png)

![N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2865478.png)

![4-bromo-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2865479.png)

![3-(4-fluorobenzyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2865480.png)

![3-butyl-1,7-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2865483.png)

![3-(4-chlorophenyl)-1-[(3-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2865488.png)

![(1-Benzyl-3-methyl-2,4,6-trioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)-acetic acid](/img/structure/B2865489.png)

![4-fluoro-N-[(2-fluorophenyl)methyl]aniline](/img/structure/B2865493.png)